[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Overview
Description
2-(4-Chlorophenyl)ethylamine: is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to an ethyl chain, which is further connected to a pentan-3-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)ethylamine may involve large-scale hydrogenation reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(4-Chlorophenyl)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Hydroxylated or aminated products
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Biology
Its structural features make it a suitable candidate for probing biological pathways and mechanisms .
Medicine
In medicine, 2-(4-Chlorophenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an important component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)ethylamine stands out due to its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFKDTBTNLWUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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